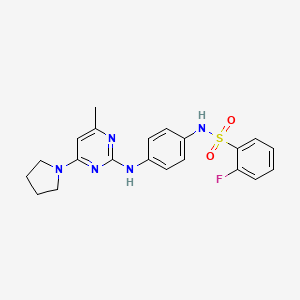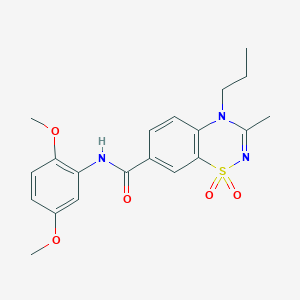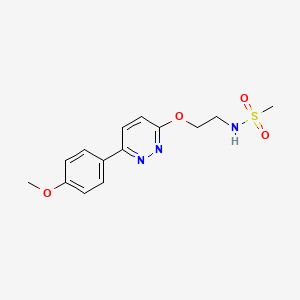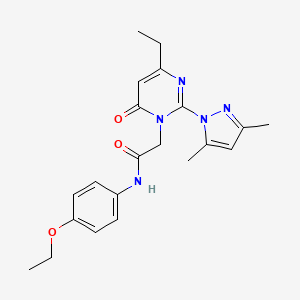![molecular formula C19H28N4O4S B11230978 3-methyl-4-(2-methylpropyl)-N-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide](/img/structure/B11230978.png)
3-methyl-4-(2-methylpropyl)-N-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-(2-methylpropyl)-N-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazines This compound is characterized by its unique structure, which includes a benzothiadiazine ring system, a morpholine moiety, and various alkyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(2-methylpropyl)-N-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Benzothiadiazine Ring: This step involves the cyclization of appropriate precursors to form the benzothiadiazine ring system. Commonly used reagents include sulfur and nitrogen sources, such as thiourea and ammonium thiocyanate, under acidic or basic conditions.
Introduction of the Morpholine Moiety: The morpholine group is introduced through nucleophilic substitution reactions, where a suitable morpholine derivative reacts with an intermediate compound containing a leaving group.
Alkylation Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-4-(2-methylpropyl)-N-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
3-methyl-4-(2-methylpropyl)-N-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may act on specific molecular targets, offering new avenues for the treatment of various diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-methyl-4-(2-methylpropyl)-N-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-morpholin-4-yl-1,2,5-thiadiazole: This compound shares the morpholine and thiadiazole moieties but lacks the benzothiadiazine ring system.
2-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide: This compound has a similar benzothiadiazine core but different substituents.
Uniqueness
3-methyl-4-(2-methylpropyl)-N-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its combination of structural features, including the benzothiadiazine ring, morpholine moiety, and specific alkyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C19H28N4O4S |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
3-methyl-4-(2-methylpropyl)-N-(2-morpholin-4-ylethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H28N4O4S/c1-14(2)13-23-15(3)21-28(25,26)18-12-16(4-5-17(18)23)19(24)20-6-7-22-8-10-27-11-9-22/h4-5,12,14H,6-11,13H2,1-3H3,(H,20,24) |
Clave InChI |
MCCPGYYJICRZFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NCCN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-acetylphenyl)-2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11230899.png)
![3-Piperidino-2-(1-pyrrolidinylsulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11230900.png)

![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11230921.png)

![N-(2-Fluorophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11230925.png)

![N-(4-fluoro-2-methylphenyl)-3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11230935.png)

![1-(benzylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide](/img/structure/B11230943.png)
![N-{2-[(2-Furylmethyl)carbamoyl]phenyl}-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11230951.png)


![6-(3,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11230968.png)
